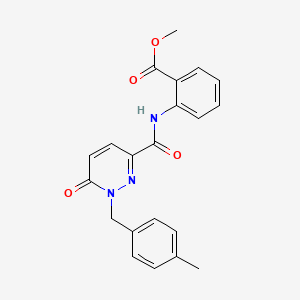

![molecular formula C20H21N3O2 B2504358 1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid CAS No. 727977-47-1](/img/structure/B2504358.png)

1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a piperidine ring with a carboxylic acid group .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In another method, a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products is involved .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activity

1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid and its derivatives have been studied for their potential anti-inflammatory and analgesic properties. Di Chiacchio et al. (1998) synthesized a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, among which 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid exhibited significant anti-inflammatory activity (Di Chiacchio et al., 1998). Additionally, Abignente et al. (1982) investigated a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids for similar activities (Abignente et al., 1982).

Cancer Treatment

Some derivatives of this compound have shown potential in cancer treatment. For instance, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid has been identified as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Compounds related to this compound have also been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of Heterocyclic Compounds

This chemical has been used in the synthesis of various heterocyclic compounds. For example, Avallone et al. (1996) prepared a series of 2-phenylimidazo[1,2-a]pyrazine-3-acetic acids, motivated by the significant pharmacological activity of related carboxylic acids and analogues (Avallone, Rimoli, & Abignente, 1996).

Platelet-Activating Factor Antagonists

This compound and its derivatives have been identified as potent, orally active platelet-activating factor (PAF) antagonists. Carceller et al. (1996) synthesized a series of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives with high in vitro and in vivo potency as PAF antagonists (Carceller et al., 1996).

Eigenschaften

IUPAC Name |

1-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(25)16-9-12-22(13-10-16)14-17-19(15-6-2-1-3-7-15)21-18-8-4-5-11-23(17)18/h1-8,11,16H,9-10,12-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMFXXAJIKSDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)

![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)

![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)